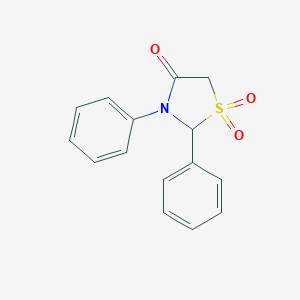
4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile
Vue d'ensemble
Description
4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile is an organic compound with the molecular formula C13H16N2O. It is a solid at room temperature and appears as a white crystalline powder. This compound is known for its stability under normal conditions but decomposes upon heating. It is soluble in organic solvents such as ethanol and dimethylformamide .
Mécanisme D'action
Target of Action
Similar compounds have been used to synthesize 3-aminopyrazole derivatives, which are precursors for anticancer and anti-malarial agents .
Mode of Action
It’s worth noting that the compound’s structure, which includes two piperidine rings, could potentially interact with various biological targets .
Biochemical Pathways
Given its potential use in synthesizing precursors for anticancer and anti-malarial agents, it may influence pathways related to cell proliferation and parasite survival .
Result of Action
Its potential use in synthesizing precursors for anticancer and anti-malarial agents suggests it may have a role in inhibiting cell proliferation or parasite survival .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile involves the reaction between benzoyl cyanide and 4-piperidinamine under appropriate conditions . The reaction typically requires a solvent such as ethanol and may involve heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: 4-(4-(Carboxyl)piperidin-1-yl)benzonitrile.
Reduction: 4-(4-(Aminomethyl)piperidin-1-yl)benzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: Used in the production of specialty chemicals and materials
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-(Aminomethyl)piperidin-1-yl)benzonitrile
- 4-(4-(Carboxyl)piperidin-1-yl)benzonitrile
- 4-(4-(Methoxymethyl)piperidin-1-yl)benzonitrile
Uniqueness
4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile is unique due to its hydroxymethyl group, which provides additional reactivity and potential for hydrogen bonding. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Propriétés
IUPAC Name |
4-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c14-9-11-1-3-13(4-2-11)15-7-5-12(10-16)6-8-15/h1-4,12,16H,5-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDXAMHRFMBLPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80598637 | |
| Record name | 4-[4-(Hydroxymethyl)piperidin-1-yl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162997-46-8 | |
| Record name | 4-[4-(Hydroxymethyl)piperidin-1-yl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine](/img/structure/B177881.png)







